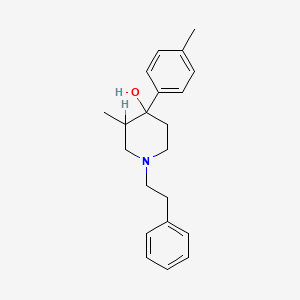
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amide and urea linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Common reagents used in these reactions include carbodiimides for amide coupling and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and recrystallization would be employed to isolate the final product.
化学反応の分析
Types of Reactions
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea involves its interaction with molecular targets in biological systems. This compound may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
- Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-
- 1-Cyclohexene-1-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-
Uniqueness
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea stands out due to its complex structure, which includes multiple amide and urea linkages. This complexity can confer unique properties, such as specific binding affinities or reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
97337-90-1 |
|---|---|
分子式 |
C48H80N8O4 |
分子量 |
833.2 g/mol |
IUPAC名 |
1-cyclohexyl-3-[3-methyl-5-[6-[[3-methyl-5-(octadecylcarbamoylamino)phenyl]carbamoylamino]hexylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C48H80N8O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-29-49-45(57)53-41-32-38(2)33-42(36-41)54-46(58)50-30-25-19-20-26-31-51-47(59)55-43-34-39(3)35-44(37-43)56-48(60)52-40-27-22-21-23-28-40/h32-37,40H,4-31H2,1-3H3,(H2,49,53,57)(H2,50,54,58)(H2,51,55,59)(H2,52,56,60) |
InChIキー |
JUOLVQCDOPNYAH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=CC(=C1)C)NC(=O)NCCCCCCNC(=O)NC2=CC(=CC(=C2)C)NC(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


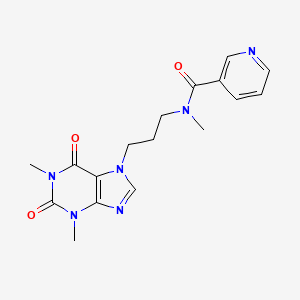

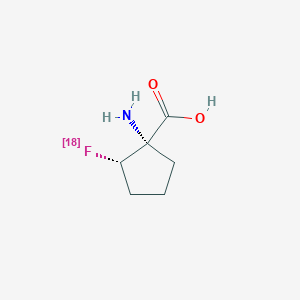
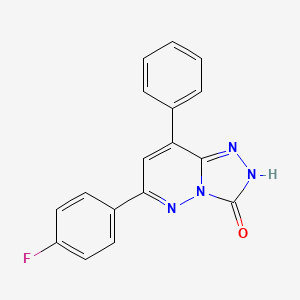
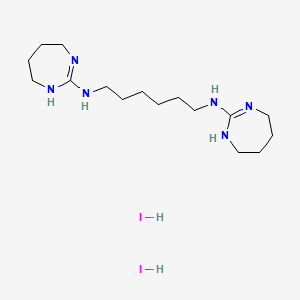
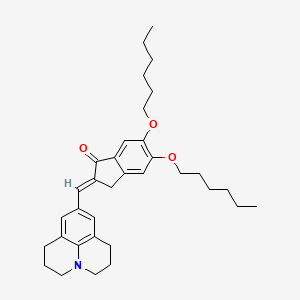
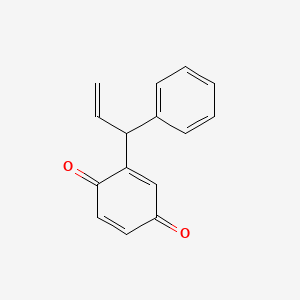
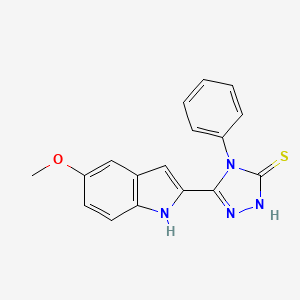
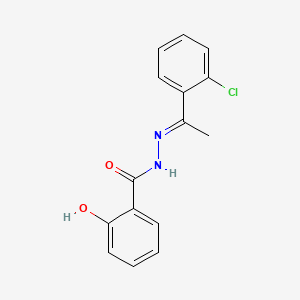

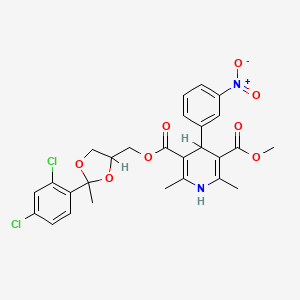
![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)

